molecular formula C11H12BrNO2S B1415819 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole CAS No. 2152821-28-6

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole

Cat. No.: B1415819
CAS No.: 2152821-28-6
M. Wt: 302.19 g/mol
InChI Key: NOOZIWAUAGURJZ-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropanesulfonyl group, and a dihydroindole core. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous cellular processes such as glycogen metabolism and cell signaling . The interaction between this compound and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . By inhibiting GSK-3, this compound can enhance the Wnt/β-catenin signaling, leading to increased cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of GSK-3, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition results in the stabilization of β-catenin, a key component of the Wnt/β-catenin signaling pathway, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to degradation, affecting the compound’s efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound within specific subcellular compartments can impact its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and cyclopropanesulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is unique due to the combination of the bromine atom, cyclopropanesulfonyl group, and dihydroindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other indole derivatives .

Properties

IUPAC Name

5-bromo-1-cyclopropylsulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOZIWAUAGURJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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